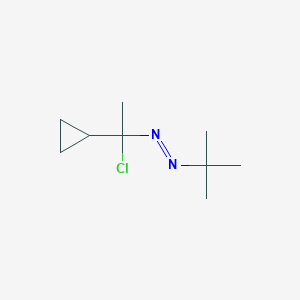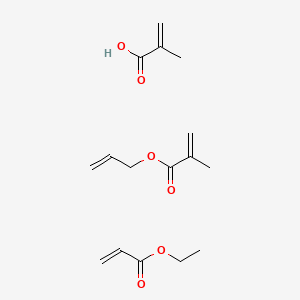
Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate is a complex polymer known for its versatile applications in various industries. This compound is a type of acrylic polymer, which is formed by the polymerization of monomers such as 2-propenoic acid, 2-methyl-, ethyl 2-propenoate, and 2-propenyl 2-methyl-2-propenoate. These polymers are widely used due to their excellent chemical resistance, durability, and flexibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate typically involves free radical polymerization. This process requires the use of initiators such as azo compounds or peroxides to generate free radicals, which then initiate the polymerization of the monomers. The reaction is usually carried out in a solvent like anhydrous ethanol or ethyl acetate, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiators and solvents. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. The polymerization process can be continuous or batch-wise, depending on the production requirements. After the polymerization is complete, the polymer is purified and dried to obtain the final product .
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in polymers with modified functional groups, enhancing their properties for specific applications .
科学的研究の応用
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate involves the interaction of its functional groups with various molecular targets. The polymer chains can form physical and chemical bonds with other molecules, leading to the desired effects. For example, in drug delivery systems, the polymer can encapsulate the drug molecules and release them in a controlled manner through diffusion or degradation .
類似化合物との比較
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and rigidity, commonly used in optical applications.
Poly(ethyl acrylate): Offers flexibility and is used in coatings and adhesives.
Poly(butyl acrylate): Provides excellent elasticity and is used in pressure-sensitive adhesives
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and 2-propenyl 2-methyl-2-propenoate is unique due to its combination of monomers, which imparts a balance of flexibility, chemical resistance, and durability. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
特性
CAS番号 |
55088-65-8 |
|---|---|
分子式 |
C16H24O6 |
分子量 |
312.36 g/mol |
IUPAC名 |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O2.C5H8O2.C4H6O2/c1-4-5-9-7(8)6(2)3;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,1-2,5H2,3H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
InChIキー |
VRYCDGAYXVYMPJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OCC=C |
関連するCAS |
55088-65-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
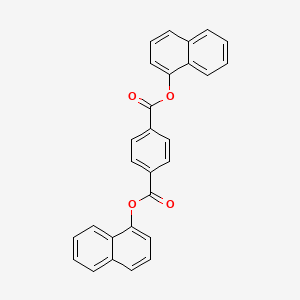
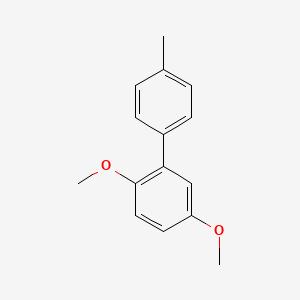
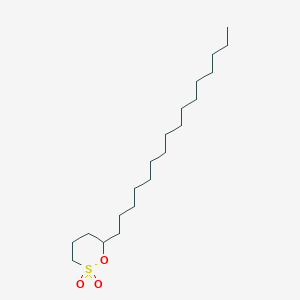
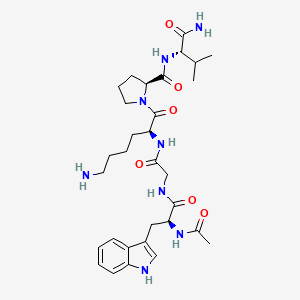
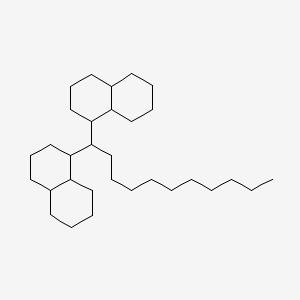
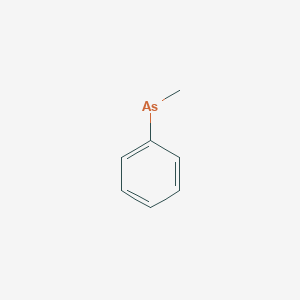
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
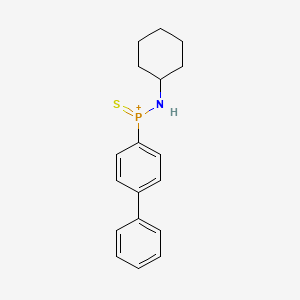
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
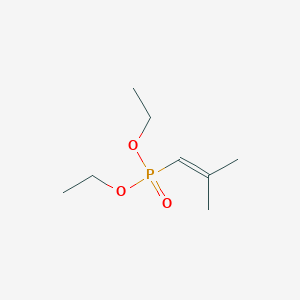
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
